molecular formula C19H15Cl3N6O5 B12720692 2-(4-((2-Chloro-4-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)ethyl (3,4-dichlorophenyl)carbamate CAS No. 83249-51-8

2-(4-((2-Chloro-4-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)ethyl (3,4-dichlorophenyl)carbamate

Cat. No.: B12720692
CAS No.: 83249-51-8
M. Wt: 513.7 g/mol
InChI Key: DVXXSTYDEFYGNU-UHFFFAOYSA-N
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Description

The compound 2-(4-((2-Chloro-4-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)ethyl (3,4-dichlorophenyl)carbamate is a structurally complex molecule featuring:

  • A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole core.
  • A 2-chloro-4-nitrophenyl azo substituent at the 4-position of the pyrazole ring.
  • An ethyl carbamate group linked to (3,4-dichlorophenyl) at the 1-position.

The azo group (-N=N-) contributes to conjugation and may confer photochemical activity, while the dichlorophenyl carbamate enhances lipophilicity .

Properties

CAS No.

83249-51-8

Molecular Formula

C19H15Cl3N6O5

Molecular Weight

513.7 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]ethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C19H15Cl3N6O5/c1-10-17(25-24-16-5-3-12(28(31)32)9-15(16)22)18(29)27(26-10)6-7-33-19(30)23-11-2-4-13(20)14(21)8-11/h2-5,8-9,17H,6-7H2,1H3,(H,23,30)

InChI Key

DVXXSTYDEFYGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-(4-((2-Chloro-4-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)ethyl (3,4-dichlorophenyl)carbamate is a complex chemical with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H15_{15}Cl3_{3}N6_{6}O5_{5}
  • Molecular Weight : 513.719 g/mol
  • Density : 1.62 g/cm³
PropertyValue
Molecular FormulaC19_{19}H15_{15}Cl3_{3}N6_{6}O5_{5}
Molecular Weight513.719 g/mol
Density1.62 g/cm³
LogP5.384
PSA145.030

The biological activity of this compound can be attributed to its structural components, particularly the azo group and the pyrazole moiety , which are known to interact with various biological targets. The presence of halogen substituents enhances its reactivity and potential bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, modifications in the azobenzene structure have been shown to enhance activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related azo compounds against Staphylococcus aureus and Bacillus subtilis were reported as low as 8.25 μg/mL .

This suggests that the target compound may possess similar antimicrobial efficacy, particularly due to the presence of electron-withdrawing groups like chlorine and nitro groups on the aromatic rings.

Cytotoxicity and Cancer Research

The compound’s potential in cancer therapy is also noteworthy. Azo compounds have been linked to cytotoxic effects in various cancer cell lines:

  • In studies involving similar structures, compounds demonstrated effective inhibition of cell proliferation in leukemia cell lines with IC50 values around 0.3 µM .

This indicates that the compound could be a candidate for further investigation in cancer treatment protocols.

Study on Antimicrobial Efficacy

A study conducted on various azo compounds demonstrated their effectiveness against gram-positive bacteria. The findings showed that compounds with halogen substitutions had enhanced antibacterial activity:

  • Inhibition Zones : Compounds exhibited inhibition zones ranging from 9 mm to 18 mm against Bacillus cereus.
  • Comparative Analysis : The target compound's structure suggests it may yield similar or improved inhibition zones compared to standard antibiotics .

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines:

  • Cell Lines Tested : Acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13.
  • Results : Compounds showed significant growth inhibition at concentrations comparable to those observed for established chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the azo group, such as the one , exhibit notable antimicrobial properties. For instance, azobenzene derivatives have been shown to possess activity against a range of bacteria and fungi. Specifically, studies have demonstrated that modifications to the azobenzene structure can enhance antimicrobial efficacy. The presence of electron-withdrawing groups like nitro groups significantly increases activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Structure-Activity Relationship

The structure of this compound suggests it could be effective in targeting specific bacterial strains. The incorporation of a nitro group in the para position of the phenyl ring has been linked to increased antibacterial potency, with minimum inhibitory concentration (MIC) values reported as low as 8.25 μg/mL for similar compounds . This highlights the potential for developing new antibiotics based on this compound.

Herbicidal Properties

Compounds similar to 2-(4-((2-Chloro-4-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)ethyl (3,4-dichlorophenyl)carbamate have been explored for their herbicidal properties. Azo compounds are known to inhibit certain enzymatic pathways in plants, which can lead to effective weed control without harming crops. The specific structural features of this compound may allow it to selectively target unwanted plants while preserving beneficial species.

Textile and Industrial Dyes

The azo group is widely recognized for its application in dye chemistry. Azo dyes are characterized by their vibrant colors and stability, making them suitable for use in textiles and other materials. The compound under discussion can potentially be utilized as a dye due to its chromophoric properties derived from the azo linkage . Its stability and colorfastness would make it an ideal candidate for various dyeing processes.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of azo compounds against multiple bacterial strains. For example, derivatives with halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts . This suggests that the compound's structural features could be optimized for better performance against pathogens.

Herbicide Development Research

Research into herbicides containing similar pyrazole structures has indicated potential for selective weed management strategies. These studies emphasize the importance of chemical modifications to achieve desired herbicidal effects while minimizing environmental impact .

Chemical Reactions Analysis

Azo Coupling Reaction

The azo group is formed via diazotization and coupling:

  • Diazonium Salt Formation : Reaction of 2-chloro-4-nitrophenylamine with NaNO₂/HCl at low temperatures .

  • Aromatic Coupling : The diazonium salt reacts with the pyrazole core (containing an amino group) under alkaline conditions to form the azo bridge .

Carbamate Formation

The carbamate group is introduced through:

  • Chloroformate Activation : Reaction of (3,4-dichlorophenyl)carbamoyl chloride with ethyl alcohol derivatives .

  • Nucleophilic Substitution : The activated intermediate reacts with the pyrazole-ethyl fragment to form the final carbamate .

Step Reagents Conditions Key Transformation
Diazonium SaltNaNO₂, HCl (0–5°C)Acidic mediumFormation of diazonium salt
Azo CouplingNaOH (pH 8–10)Alkaline mediumAzo bridge formation
Carbamate Synthesis(3,4-dichlorophenyl)carbamoyl chlorideDMF, 0–5°CCarbamate bond formation

Reactivity of Functional Groups

The compound’s reactivity stems from its azo, carbamate, and pyrazole moieties.

Hydrolysis of Carbamate

Under acidic or basic conditions, the carbamate undergoes hydrolysis to release the phenyl group and form a urea derivative.

  • Mechanism : Nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis.

  • Products :

    • Acidic: (3,4-Dichlorophenyl)carbamoyl oxide + ethanol.

    • Basic: (3,4-Dichlorophenyl)carbamate sodium salt + ethanol.

Reduction of Azo Group

The azo linkage can be reduced to hydrazo or amino derivatives:

  • Conditions : H₂ gas with Pd/C catalyst or NaBH₄ in methanol .

  • Outcome : Formation of hydrazo intermediates or aromatic amine derivatives .

Stability of Pyrazole Ring

The pyrazole ring’s stability depends on pH:

  • Acidic : Resistant to hydrolysis due to conjugation.

  • Basic : Potential ring-opening via nucleophilic attack at the carbonyl group.

Environmental and Stability Factors

The compound’s stability is influenced by external conditions:

Factor Impact Relevant Data
Light Exposure Azo groups are photosensitive, leading to degradation via azo bond cleavageObserved in azo dyes
Moisture Accelerates carbamate hydrolysis under acidic/basic conditionsEvidenced in agricultural carbamates
Temperature High heat (>100°C) may induce pyrazole ring decompositionInferred from pyrazole thermolysis studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Analogues

Compound A : 3-Methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )
  • Structural Similarities : Shares the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole core.
  • Key Differences :
    • Replaces the azo group with a hydrazin-ylidene moiety.
    • Substitutes the carbamate with a carbothioamide group.
    • Lacks the dichlorophenyl moiety.
Compound B : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (from )
  • Structural Similarities : Contains a nitrophenyl group and heterocyclic core.
  • Key Differences :
    • Features an imidazopyridine ring instead of a pyrazole.
    • Includes ester groups rather than carbamates.
  • Impact : The imidazopyridine system may offer greater planarity, enhancing π-π stacking interactions in biological targets, while ester groups improve hydrolytic stability compared to carbamates .

Azo-Containing Compounds

Compound C : 5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (from )
  • Structural Similarities : Shares the 4,5-dihydro-1H-pyrazole scaffold with a chloro substituent.
  • Key Differences :
    • Replaces the azo group with an aldehyde at the 4-position.
    • Lacks the carbamate moiety.
  • Impact : The aldehyde group introduces electrophilic reactivity, enabling nucleophilic additions (e.g., in Schiff base formation), whereas the target compound’s azo group may prioritize redox activity or photoisomerization .

Comparative Physicochemical and Electronic Properties

Table 1: Molecular Descriptors and Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~550 (estimated) 380.80 511.50
LogP (Lipophilicity) High (due to dichlorophenyl) Moderate High (ester groups)
Electron-Withdrawing Groups 2× Cl, 1× NO₂ 1× NO₂ 1× NO₂, 1× CN
Hydrogen-Bond Acceptors 6 (azo, carbamate, nitro) 5 (carbothioamide, nitro) 7 (esters, nitrile, nitro)
Key Observations:
  • The target compound’s higher LogP suggests superior membrane permeability compared to Compound A but similar to Compound B.
  • The azo group in the target compound may lead to unique photodegradation pathways absent in aldehydes (Compound C) or carbothioamides (Compound A) .

Analytical Techniques

  • 1H/13C NMR : Used to confirm substituent positions (e.g., dichlorophenyl in the target vs. nitrophenyl in Compound B) .
  • IR Spectroscopy : Differentiates carbamate (C=O stretch ~1700 cm⁻¹) from carbothioamide (C=S stretch ~1250 cm⁻¹) .

Q & A

Q. What are the optimized synthetic routes for preparing this azo-pyrazole-carbamate compound, and how can reaction conditions be standardized?

Methodological Answer: The compound’s synthesis likely involves a multi-step process, including:

  • Vilsmeier-Haack reaction for pyrazole ring formation (as demonstrated for analogous 5-chloro-3-methylpyrazole derivatives) .
  • Azo coupling between the pyrazole intermediate and 2-chloro-4-nitroaniline under acidic conditions (pH 4–6) to ensure diazonium salt stability.
  • Carbamate formation via reaction of the hydroxyl-containing intermediate with 3,4-dichlorophenyl isocyanate in anhydrous THF.
    Standardize conditions by monitoring reaction progress via TLC/HPLC and optimizing stoichiometry (e.g., 1.2 equivalents of isocyanate for complete conversion).

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Methodological Answer: Use a combination of:

  • X-ray crystallography (single-crystal diffraction) to resolve the 3D structure, as demonstrated for structurally related pyrazole-carbothioamides .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions (e.g., azo linkage at N1 of the pyrazole ring).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺ fragments).

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

  • Molecular docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors), leveraging crystallographic data from analogous pyrazole derivatives .
  • In vitro assays : Test analogs with modified substituents (e.g., replacing nitro with methoxy groups) in enzyme inhibition or cytotoxicity assays (e.g., IC₅₀ determination against cancer cell lines).
  • Pharmacophore mapping : Identify critical functional groups (e.g., azo linkage, carbamate) using 3D-QSAR models.

Q. What experimental strategies are recommended to assess environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Photodegradation studies : Expose the compound to UV light (254–365 nm) in aqueous solutions, monitoring degradation via LC-MS and identifying intermediates (e.g., nitro group reduction to amine) .
  • Soil/water partitioning experiments : Determine log Kow (octanol-water coefficient) and soil adsorption using batch equilibrium methods (OECD Guideline 106).
  • Microbial degradation : Incubate with activated sludge or soil microbiota under aerobic/anaerobic conditions, quantifying residual compound via HPLC .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Controlled replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Mechanistic profiling : Compare transcriptomic or proteomic responses (e.g., RNA-seq) in conflicting models to identify pathway-specific effects.
  • Dose-response normalization : Use Hill equation modeling to account for differences in potency thresholds between assays.

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for selective detection .
  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates.
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), recovery (>85%), and limit of quantification (LOQ < 10 ng/mL).

Q. How can researchers investigate the compound’s potential toxicity mechanisms at the cellular level?

Methodological Answer:

  • In vitro models : Use HepG2 (liver) or HEK293 (kidney) cell lines for cytotoxicity screening (MTT assay) and ROS detection (DCFH-DA probe) .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3/7 activity measurements.
  • Transcriptomic analysis : Apply RNA-seq or qPCR to assess oxidative stress (e.g., Nrf2, HO-1) and apoptosis-related genes (e.g., Bax, Bcl-2).

Q. What crystallization techniques optimize single-crystal growth for X-ray diffraction studies?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., DCM/methanol) to enhance solubility and slow evaporation rates .
  • Temperature control : Gradually reduce temperature (0.5°C/hour) to promote nucleation.
  • Seeding : Introduce microcrystals from prior trials to induce controlled growth.

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